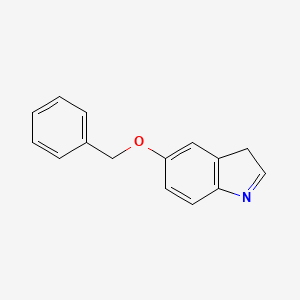

5-(benzyloxy)-3H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylmethoxy-3H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-7,9-10H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLINYWGNVCZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy 3h Indole and Its Derivatives

Classical and Contemporary Synthetic Routes to the 5-(Benzyloxy)-3H-indole Core

The construction of the 5-(benzyloxy)-3H-indole framework can be achieved through several established and innovative synthetic routes. These methods often involve the careful orchestration of bond-forming reactions to build the bicyclic indole (B1671886) system with the desired substitution pattern.

Applications of Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles. chemicalbook.comrsc.org This acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine (B124118) and an aldehyde or ketone. chemicalbook.comchemicalbook.com For the synthesis of 5-(benzyloxy)-3H-indole derivatives, the key starting material is 4-benzyloxyphenylhydrazine (B1269750).

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone. chemicalbook.com

Tautomerization: The hydrazone then tautomerizes to its enamine form. chemicalbook.com

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement. nih.gov

Cyclization and Ammonia (B1221849) Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring. chemicalbook.com

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). chemicalbook.com

A specific synthetic route to the precursor 4-benzyloxyphenylhydrazine hydrochloride has been well-documented. The synthesis starts from 4-benzyloxyaniline hydrochloride, which is diazotized with sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid at 0°C. The resulting diazonium salt is then reduced with tin(II) chloride (SnCl₂) to yield 4-benzyloxyphenylhydrazine hydrochloride in high yield. chemicalbook.comchemicalbook.com

| Starting Material | Reagents | Product | Yield |

| 4-Benzyloxyaniline hydrochloride | 1. NaNO₂, HCl, H₂O, 0°C; 2. SnCl₂, H₂O, 0°C | 4-Benzyloxyphenylhydrazine hydrochloride | 96% chemicalbook.com |

Once the 4-benzyloxyphenylhydrazine is obtained, it can be reacted with various aldehydes or ketones to generate a range of 5-benzyloxyindole (B140440) derivatives. The reaction with an unsymmetrical ketone can potentially lead to two regioisomeric products, and the selectivity can be influenced by the reaction conditions. researchgate.net

Multi-step Convergent and Linear Synthesis Strategies

Multi-step syntheses, categorized as either linear or convergent, provide versatile pathways to complex molecules like 5-(benzyloxy)-3H-indole. In a linear synthesis , the final product is assembled in a stepwise fashion from a single starting material. In contrast, a convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined at a later stage.

A prominent example of a linear synthesis that can be adapted for the 5-benzyloxy isomer is the Leimgruber-Batcho indole synthesis . wikipedia.orgcore.ac.uk This powerful method starts from an o-nitrotoluene derivative. For the synthesis of 5-benzyloxyindole, the logical starting material would be 4-benzyloxy-2-nitrotoluene.

The key steps in the Leimgruber-Batcho synthesis are:

Enamine Formation: The o-nitrotoluene derivative is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine. wikipedia.orgcore.ac.uk

Reductive Cyclization: The nitro group of the enamine is then reduced, typically using catalytic hydrogenation (e.g., Raney nickel and hydrazine (B178648) or H₂/Pd-C), which is immediately followed by cyclization and elimination of the amine to afford the indole ring. wikipedia.orgcore.ac.uk

A detailed procedure for the synthesis of the analogous 4-benzyloxyindole (B23222) highlights this linear approach. The synthesis commences with the benzylation of 2-methyl-3-nitrophenol (B1294317) to give 6-benzyloxy-2-nitrotoluene. This is then converted to the corresponding enamine, which undergoes reductive cyclization to furnish 4-benzyloxyindole in high yield. wikipedia.org This strategy can be directly applied to the synthesis of the 5-benzyloxy isomer by starting with 4-hydroxy-2-nitrotoluene.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 2-Methyl-3-nitrophenol | Benzyl (B1604629) chloride, K₂CO₃, DMF, 90°C, 3 hr | 6-Benzyloxy-2-nitrotoluene | 90% wikipedia.org |

| 2 | 6-Benzyloxy-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal, pyrrolidine, DMF, reflux (110°C), 3 hr | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 95% wikipedia.org |

| 3 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, 85% hydrazine hydrate, THF, methanol, 45-50°C | 4-Benzyloxyindole | 96% wikipedia.org |

Regioselective Introduction of the Benzyloxy Moiety

The precise placement of the benzyloxy group at the C-5 position of the indole ring is a critical aspect of the synthesis. This is typically achieved by introducing the benzyloxy group onto a precursor molecule before the indole ring is formed, thereby ensuring the desired regiochemistry.

One of the most common and effective strategies involves the O-benzylation of a substituted phenol. For instance, in the Leimgruber-Batcho synthesis of 5-benzyloxyindole, the synthesis would logically begin with the benzylation of 4-methyl-3-nitrophenol. The phenolic hydroxyl group is selectively alkylated with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org This reaction proceeds via a Williamson ether synthesis, a reliable method for forming ether linkages. The presence of the nitro group activates the aromatic ring but does not interfere with the O-alkylation of the sterically accessible phenolic hydroxyl group.

Similarly, for the Fischer indole synthesis, the precursor 4-benzyloxyphenylhydrazine is prepared from 4-benzyloxyaniline. The benzyloxy group is introduced at an early stage, starting from p-aminophenol, which is benzylated to form 4-benzyloxyaniline. This aniline (B41778) derivative is then converted to the corresponding hydrazine, as previously described. The regioselectivity is thus established at the very beginning of the synthetic sequence.

Cyclization Reactions in Indole Ring Formation

The final and often most crucial step in the synthesis of the indole core is the cyclization reaction that forms the pyrrole (B145914) ring fused to the benzene (B151609) ring. Several types of cyclization reactions are employed, each with its own set of advantages and limitations.

Reductive Cyclization: As seen in the Leimgruber-Batcho synthesis, the reduction of a nitro group to an amino group in a suitably substituted precursor can trigger a spontaneous intramolecular cyclization. The in situ generated amine attacks a carbonyl or enamine functionality to form the five-membered ring. wikipedia.orgcore.ac.uk

Electrophilic Cyclization: The Fischer indole synthesis relies on an intramolecular electrophilic attack of an electron-rich enamine onto the benzene ring, followed by rearrangement and aromatization. chemicalbook.comchemicalbook.com

Radical Cyclization: Certain synthetic strategies employ radical cyclizations to form the indole ring. For example, 2-alkenylisocyanides can undergo radical cyclization to produce 2,3-disubstituted indoles. nih.gov

Palladium-Catalyzed Cyclization: Modern synthetic methods often utilize palladium catalysis to effect the cyclization. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of 2-iodoanilines with alkynes to form 2,3-disubstituted indoles. nih.gov Another approach involves the intramolecular Heck-type cyclization of N-allyl anilines.

Iodine-Mediated Cyclization: An efficient method for the synthesis of 3H-indoles involves the iodine-mediated intramolecular cyclization of enamines. This reaction proceeds under transition metal-free conditions and can tolerate a variety of functional groups. The proposed mechanism involves the formation of an iodide intermediate through oxidative iodination, followed by an intramolecular Friedel-Crafts type alkylation and rearomatization. organic-chemistry.org

The formation of the 3H-indole tautomer specifically can be achieved through the cyclization of appropriately substituted precursors. For instance, the dearomatization of 2,3-disubstituted 1H-indoles via C3-alkylation can lead to 3,3'-disubstituted indolenines (3H-indoles). nih.gov Furthermore, the tautomerization of a synthesized 1H-indole to the 3H-indole can be induced, for example, by the presence of a Lewis acid like triphenylboron. researchgate.net

Green Chemistry Approaches in 5-(Benzyloxy)-3H-indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, are increasingly being applied to the synthesis of complex molecules like 5-(benzyloxy)-3H-indole.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The direct and efficient heating of the reaction mixture by microwaves can significantly enhance the rates of many organic transformations, including the synthesis of indoles. nih.gov

Several classical indole syntheses have been successfully adapted to microwave conditions. For example, the Leimgruber-Batcho reaction can be significantly accelerated using microwave irradiation, allowing for the rapid preparation of various indole derivatives. nih.gov

Microwave-assisted synthesis has also been applied to the synthesis of various indole-containing heterocyclic systems. For instance, the synthesis of 2-indolyl-1,5-benzothiazepines from indole-3-chalcones and 2-aminothiophenol (B119425) has been achieved in high yields and short reaction times under solvent-free microwave irradiation using an eco-friendly catalyst. openpharmaceuticalsciencesjournal.com

| Reaction Type | Reactants | Conditions | Product | Yield | Time |

| Aldol (B89426) Condensation | N-benzylindole-3-carboxaldehyde, Creatinine | CH₃COOH/NaOAc, Microwave | (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)-methylene-1-methyl-1H-imidazol-4(5H)-one | 85–91% nih.gov | - |

| Cyclocondensation | 1-substituted-3(1H-indolyl)-2-propen-1-ones, 2-amino thiophenol | Zirconium(IV) oxy chloride, Solvent-free, Microwave | 2-(1H-indol-3-yl)-4-substitued-2, 3-dihydrobenzo chemicalbook.comrsc.org thiazepine | 65-82% openpharmaceuticalsciencesjournal.com | 3-5 min openpharmaceuticalsciencesjournal.com |

| Benzotriazole Synthesis | 5-methylbenzotriazole, Sodium hypochlorite | Microwave (180 W) | 5-chloromethylbenzotriazole | 85% researchgate.net | 4 min 20 s researchgate.net |

These examples demonstrate the potential of microwave-assisted synthesis to provide rapid and efficient access to complex indole derivatives, which can likely be extended to the synthesis of 5-(benzyloxy)-3H-indole and its analogs.

Ultrasound-Promoted Synthetic Pathways

Ultrasonic-assisted organic synthesis (UAOS) has been recognized as an eco-friendly and effective technology in green chemistry. nih.gov The chemical effects of ultrasound are attributed to acoustic cavitation, a process involving the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov

The application of ultrasound has proven advantageous for synthesizing a variety of indole-appended heterocycles, often leading to improved yields, simpler operational procedures, and easier product recovery. researchgate.net For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives was conducted using both conventional refluxing and ultrasound irradiation. The ultrasound-assisted method consistently resulted in significantly shorter reaction times and higher yields compared to the conventional approach. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis Comparison for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide nih.gov

| Method | Solvent | Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| Conventional Reflux | DMF | Triethylamine | 8-10 hours | 72 |

This data clearly demonstrates the efficiency of ultrasound in promoting the reaction, reducing the required time from hours to minutes while simultaneously increasing the product yield. nih.gov Furthermore, ultrasound has been successfully employed in the synthesis of bis(indolyl)methanes from indoles and various carbonyl compounds in solvent-free conditions, highlighting its versatility. researchgate.net

Aqueous and Solvent-Free Reaction Environments

A central goal of green chemistry is the reduction or elimination of hazardous solvents. Consequently, developing synthetic protocols in aqueous media or under solvent-free conditions is highly desirable. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature.

A notable example is the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols, which proceeds efficiently in water. researchgate.netfao.org This method avoids the need for bases or other additives and produces the desired 3-benzylindoles with only CO2 and water as byproducts. researchgate.netfao.org Similarly, the synthesis of various tetrazole derivatives has been achieved using a novel nano-catalyst in water, demonstrating high efficiency in an aqueous medium at mild temperatures. nih.gov

Solvent-free, or "neat," reaction conditions represent another significant green chemistry approach. The synthesis of bis(indolyl)methanes has been effectively carried out under solvent-free conditions using ultrasound irradiation and catalysts like alum or nanosilica gel, offering a clean and efficient procedure. researchgate.net

Catalytic Methodologies (Nanocatalysts, Green Catalysts)

The development of novel catalysts is crucial for sustainable synthesis. Nanocatalysts, particularly magnetic nanoparticles (MNPs), have gained prominence due to their high surface-area-to-volume ratio, unique properties, and ease of recovery and reusability, which aligns with green chemistry principles. researchgate.net

Magnetic nanoparticles have been successfully employed in the synthesis of various indole derivatives. researchgate.net For example, a magnetically recoverable Pd-Fe3O4 heterodimeric nanocrystal structure has been used as a catalyst for the synthesis of 2-substituted indoles from 2-haloanilines and alkynes. This catalyst could be recovered using an external magnet and reused up to ten times without a significant loss in activity. researchgate.net Another approach involved coating Fe3O4 nanoparticles with mesoporous MCM-41 and functionalizing it to create a solid acid nanocatalyst for a three-component reaction to produce 3,2′-bisindoles in high yields. researchgate.net

The use of reusable and non-toxic catalysts is a key aspect of green catalysis. mdpi.com A heterogeneous catalyst where a Schiff base coordinated Cu(II) complex is attached to Fe3O4@SiO2 nanoparticles has been developed for the synthesis of tetrazole derivatives in water. This nanocatalyst demonstrated high efficiency and could be easily recovered and reused. nih.gov Such catalytic systems offer a sustainable alternative to traditional homogeneous catalysts, which often suffer from difficult recovery and product contamination. nih.gov

Table 2: Examples of Green Catalysts in Heterocycle Synthesis

| Catalyst | Reaction Type | Key Advantages | Source(s) |

|---|---|---|---|

| Pd-Fe3O4 Nanocrystals | Sonogashira coupling/cyclization for indoles | Magnetically recoverable, reusable (up to 10 times) | researchgate.net |

| Fe3O4@MCM-41-SO3H | Three-component reaction for bisindoles | Solid acid nanocatalyst, mild conditions | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. arkat-usa.org This approach offers high atom economy, process simplicity, and easy isolation of products, making it highly attractive for building libraries of structurally diverse compounds. arkat-usa.orgmdpi.com

While indole derivatives are common in bioactive molecules, their use as partners in MCRs has been comparatively under-represented. arkat-usa.org However, recent developments have shown their utility in various MCRs. A novel method for synthesizing 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one involves a telescoped multicomponent condensation of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This process demonstrates the efficiency of MCRs in rapidly assembling complex heterocyclic structures from simple, readily available precursors. mdpi.com

Another innovative strategy involves a two-step synthesis of 2-tetrazolo substituted indoles, which begins with an Ugi-tetrazole four-component reaction (UT-4CR). rug.nl This MCR, reacting anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide, proceeds smoothly to generate intermediates that can be cyclized to form the desired indole scaffold. This approach allows for significant diversity by varying the substituents on the aniline and isocyanide components. rug.nl

Advanced Functionalization and Derivatization Strategies

Beyond the initial synthesis of the indole core, advanced strategies for its subsequent functionalization are critical for creating analogues with diverse properties. Directed C-H functionalization and decarboxylative couplings have emerged as powerful, atom-economical methods for this purpose.

Directed C-H Functionalization Reactions

Transition-metal-catalyzed C-H functionalization has become a transformative tool for forming C-C and C-X bonds directly from ubiquitous C-H bonds, avoiding the need for pre-functionalized substrates. nih.govrsc.org In indole chemistry, directing groups are often employed to control the regioselectivity of these reactions.

For indoles with a directing group at the C3-position, functionalization can be directed to the C2 or C4 positions. nih.gov A palladium-catalyzed system has been developed for the direct C2-arylation of free (NH) indoles bearing C3-aldehyde, ketone, or ester directing groups. nih.gov This methodology was successfully applied to substrates like 5-(benzyloxy)-1H-indole-3-carbaldehyde. nih.gov The reaction proceeds via the formation of a metallacycle intermediate, which facilitates the selective activation of the C2-H bond. nih.gov More recently, catalyst-controlled site-selectivity has been achieved in the C-H functionalization of 3-carboxamide indoles, where different catalysts (Rh(I) vs. Ir(III)) can direct the reaction to different positions on the indole ring. chemrxiv.org

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions utilize carboxylic acids as stable, readily available, and environmentally benign alternatives to traditional organometallic or organohalide coupling partners. umn.edunih.gov These reactions involve the extrusion of CO2 to generate a reactive intermediate that can participate in bond formation.

In the context of indole chemistry, this strategy has been used for the functionalization of indole-3-carboxylic acids. For example, a Gold(III)-catalyzed decarboxylative coupling with benzylic alcohols in water provides a direct and efficient route to 3-benzylindoles. researchgate.netfao.org This reaction is notable for its mild conditions and green co-products (CO2 and water). researchgate.netfao.org

Furthermore, palladium catalysis can induce decarboxylation followed by functionalization. The functionalization of indole-3-carboxylic acid with aryl iodides using a specific Pd(II)-catalyst system resulted in decarboxylation followed by the formation of C2-arylated indoles. nih.gov This demonstrates how a single starting material can be guided down different reactive pathways to achieve selective functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Nucleus

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution, predominantly at the C3-position. The benzyloxy group at the C5-position, being an electron-donating group, further activates the benzene portion of the indole ring towards electrophilic attack.

Electrophilic Substitution:

Classic electrophilic substitution reactions such as the Vilsmeier-Haack, Mannich, and Pictet-Spengler reactions are instrumental in the functionalization of the 5-(benzyloxy)indole core.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3-position of the indole ring. The reaction of 5-(benzyloxy)indole with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF), yields 5-(benzyloxy)-1H-indole-3-carbaldehyde. This aldehyde is a versatile intermediate for the synthesis of more complex derivatives.

Mannich Reaction: The Mannich reaction facilitates the aminomethylation of the C3-position. Reacting 5-(benzyloxy)indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst, furnishes the corresponding gramine (B1672134) derivative, 5-(benzyloxy)-3-((dimethylamino)methyl)-1H-indole. These Mannich bases are valuable precursors for introducing various side chains at the C3-position through nucleophilic displacement of the dimethylamino group.

Pictet-Spengler Reaction: This reaction is a powerful tool for the synthesis of β-carboline structures, which are prevalent in many natural products and pharmacologically active compounds. The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. For instance, 5-benzyloxytryptamine (B112264) can undergo a Pictet-Spengler reaction with an appropriate aldehyde to construct the tetrahydro-β-carboline skeleton. The benzyloxy group at the C5-position influences the electronic properties of the indole nucleus, affecting the rate and outcome of the cyclization.

| Reaction | Reagents | Product |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 5-(Benzyloxy)-1H-indole-3-carbaldehyde |

| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic Acid | 5-(Benzyloxy)-3-((dimethylamino)methyl)-1H-indole |

| Pictet-Spengler Reaction | Aldehyde/Ketone, Acid Catalyst (e.g., TFA) | Substituted 6-benzyloxy-1,2,3,4-tetrahydro-β-carboline |

Nucleophilic Substitution:

While direct nucleophilic substitution on the electron-rich indole ring is generally challenging, it can be achieved on pre-functionalized derivatives. For instance, the dimethylamino group of the gramine derivative obtained from the Mannich reaction can be displaced by various nucleophiles. This allows for the introduction of a wide array of functionalities at the C3-position. Additionally, nucleophilic substitution can occur at the benzylic position of the protecting group under specific conditions, although this is typically an undesired side reaction during deprotection steps.

Stereoselective Synthesis of 5-(Benzyloxy)-3H-indole Derivatives

The synthesis of enantiomerically pure or enriched derivatives of 5-(benzyloxy)-3H-indole is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Stereoselective methods primarily rely on the use of chiral catalysts or chiral auxiliaries to control the formation of new stereocenters.

Asymmetric Catalysis:

Chiral Lewis acids and Brønsted acids have emerged as powerful catalysts for the enantioselective functionalization of indoles. For example, the Friedel-Crafts alkylation of 5-(benzyloxy)indole with α,β-unsaturated aldehydes or ketones, catalyzed by a chiral amine or a chiral phosphoric acid, can afford C3-substituted derivatives with high enantioselectivity. The catalyst forms a chiral complex with the electrophile, directing the nucleophilic attack of the indole from a specific face.

A notable example is the regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation of 5-(benzyloxy)indole with α,β-unsaturated aldehydes. This organocatalytic approach provides a direct route to chiral 3-alkenylindole derivatives.

Chiral Auxiliaries:

An alternative strategy involves the temporary attachment of a chiral auxiliary to the indole nitrogen or to a side chain. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction. For instance, an N-acylated 5-(benzyloxy)indole bearing a chiral oxazolidinone auxiliary can undergo diastereoselective alkylation or aldol reactions. Subsequent removal of the auxiliary provides the enantiomerically enriched product. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

| Method | Approach | Key Features |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., chiral phosphoric acids, chiral amines) | Direct formation of enantiomerically enriched products in a catalytic manner. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective reaction. | High diastereoselectivity, followed by removal of the auxiliary. |

Strategies for Introducing Complex Side Chains

The introduction of complex and diverse side chains onto the 5-(benzyloxy)indole scaffold is crucial for modulating the biological activity of the resulting molecules. Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions and C-H activation strategies, have become indispensable in this regard.

Cross-Coupling Reactions:

Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are extensively used to form carbon-carbon and carbon-heteroatom bonds. To employ these methods, the 5-(benzyloxy)indole nucleus is typically first functionalized with a handle suitable for cross-coupling, such as a halide (e.g., Br, I) or a triflate group. For instance, a halogenated 5-(benzyloxy)indole can undergo Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to introduce aryl, vinyl, alkynyl, or amino groups at various positions on the indole ring. These reactions offer a modular approach to building molecular complexity.

C-H Activation/Functionalization:

Direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the indole ring. Transition metal catalysts, often directed by a suitable functional group, can selectively activate and functionalize specific C-H bonds. For example, rhodium or ruthenium catalysts can be employed for the direct arylation or alkylation of the C2 or C7 positions of the 5-(benzyloxy)indole core.

Alkylation and Acylation:

Friedel-Crafts type alkylations and acylations are fundamental methods for introducing alkyl and acyl side chains. The reaction of 5-(benzyloxy)indole with alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst typically leads to substitution at the C3-position. Metal-free Friedel-Crafts alkylation reactions have also been developed, offering a milder and more environmentally benign alternative.

The following table summarizes some of the key strategies for introducing complex side chains:

| Strategy | Description | Examples of Reactions |

| Cross-Coupling Reactions | Coupling of a pre-functionalized indole with a suitable partner using a transition metal catalyst. | Suzuki, Stille, Sonogashira, Buchwald-Hartwig |

| C-H Activation/Functionalization | Direct functionalization of a C-H bond, often catalyzed by a transition metal. | Direct arylation, alkylation |

| Alkylation/Acylation | Introduction of alkyl or acyl groups via electrophilic substitution. | Friedel-Crafts alkylation and acylation |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Benzyloxy 3h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-benzyloxyindole (B140440). Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the exact arrangement of atoms and their chemical environments can be mapped out.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-benzyloxyindole provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons on the indole (B1671886) ring, the benzylic methylene (B1212753) bridge, and the phenyl ring of the benzyl (B1604629) group.

The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0 ppm), a characteristic feature of indole protons. The protons on the pyrrole (B145914) part of the indole ring, H-2 and H-3, exhibit signals at approximately 7.2 ppm and 6.4 ppm, respectively. The H-3 proton signal often appears as a triplet due to coupling with the H-2 and N-H protons.

Protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) and the five protons of the benzyl group's phenyl ring resonate in the aromatic region (typically 6.8-7.5 ppm). The benzylic methylene protons (-CH₂-) are chemically equivalent and produce a sharp singlet around 5.1 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (N-H) | ~8.1 | broad singlet (br s) |

| Phenyl-H (Benzyl) | ~7.5 - 7.3 | multiplet (m) |

| H-4 | ~7.4 | doublet (d) |

| H-2 | ~7.2 | multiplet (m) |

| H-7 | ~7.2 | doublet (d) |

| H-6 | ~6.9 | doublet of doublets (dd) |

| H-3 | ~6.4 | multiplet (m) |

| -CH₂- (Benzylic) | ~5.1 | singlet (s) |

¹³C NMR Investigations of the Carbon Framework

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. 5-Benzyloxyindole contains 15 carbon atoms, but due to symmetry in the phenyl ring of the benzyl group, only 13 unique signals are expected in the ¹³C NMR spectrum.

The carbon atoms of the indole ring appear across a wide range, with the C-5 carbon, bonded to the benzyloxy group, resonating at approximately 154 ppm. The benzylic methylene carbon (-CH₂-) gives a distinct signal in the aliphatic region, typically around 71 ppm. The carbons of the phenyl ring of the benzyl group appear in the 127-137 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~154.0 |

| C-ipso (Benzyl) | ~137.5 |

| C-7a | ~131.5 |

| C-ortho (Benzyl) | ~128.6 |

| C-para (Benzyl) | ~128.0 |

| C-meta (Benzyl) | ~127.5 |

| C-3a | ~128.5 |

| C-2 | ~123.0 |

| C-7 | ~112.0 |

| C-4 | ~111.8 |

| C-6 | ~102.0 |

| C-3 | ~103.0 |

| -CH₂- (Benzylic) | ~71.0 |

Two-Dimensional NMR Techniques (NOESY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For 5-benzyloxyindole, a key NOESY correlation would be observed between the benzylic methylene protons (-CH₂-) and the ortho-protons of the benzyl group's phenyl ring. Additionally, spatial proximity between the benzylic protons and the H-4 and H-6 protons of the indole ring would be expected, confirming the orientation of the benzyloxy group. utoronto.ca

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. youtube.com This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, linking the chemical shifts of the proton and the carbon. For example, the singlet at ~5.1 ppm in the ¹H spectrum would correlate with the carbon signal at ~71.0 ppm in the ¹³C spectrum, confirming the assignment of the benzylic -CH₂- group. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 5-benzyloxyindole, the molecular formula is C₁₅H₁₃NO. nih.gov The calculated monoisotopic mass for this formula is 223.099714 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the elemental composition of the compound, distinguishing it from any other isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically allows for the analysis of molecules with minimal fragmentation. nih.gov When 5-benzyloxyindole is analyzed by ESI-MS in positive ion mode, the predominant species observed is the protonated molecule, [M+H]⁺. Given the molecular weight of 223.27 g/mol , this would result in a primary ion peak at an m/z value of approximately 224.107. nih.govuni.lu Depending on the solvent system and additives, other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 246.089), may also be observed. uni.lu The detection of the intact protonated molecule confirms the molecular weight of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a pivotal tool for identifying the functional groups present within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For 5-(benzyloxy)-3H-indole, the FTIR spectrum is characterized by absorption bands corresponding to the indole core, the benzyl group, and the ether linkage.

The indole moiety typically exhibits a distinct N-H stretching vibration, although this is absent in the 3H-indole tautomer. However, characteristic aromatic C-H and C=C stretching vibrations from both the indole and benzyl rings are prominent. researchgate.net The C-N stretching vibration within the indole ring also provides a key diagnostic peak. researchgate.net The benzyloxy group introduces strong signals corresponding to the C-O-C ether linkage and additional aromatic C-H and C=C stretching bands from the phenyl ring. The precise frequencies of these vibrations can be influenced by intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, studies on similar indole derivatives show that N-H stretching typically appears around 3406 cm⁻¹, with aromatic C=C stretching observed between 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for 5-(benzyloxy)-3H-indole This table presents expected vibrational frequencies based on the analysis of indole derivatives and related functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H (CH₂) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1620 - 1450 |

| C=N (in 3H-indole) | Stretching | 1690 - 1640 |

| C-N (Indole Ring) | Stretching | 1400 - 1300 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Ether) | Symmetric Stretching | 1150 - 1085 |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds and related substances. bwise.kr For 5-(benzyloxy)-3H-indole, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comnih.gov This involves a nonpolar stationary phase, often a C8 or C18 column, and a polar mobile phase. nih.gov

A specific method for analyzing 5-(benzyloxy)-indole utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, with purities often exceeding 98.5% for well-purified indole alkaloids. oup.com Method validation ensures linearity, precision, accuracy, and defines the limits of detection (LOD) and quantification (LOQ). bwise.krnih.gov

Table 2: Typical HPLC Parameters for Purity Analysis of Indole Derivatives This table outlines a general set of parameters applicable for the purity profiling of 5-(benzyloxy)-3H-indole.

| Parameter | Condition |

| Column | Reverse Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) sielc.com |

| Flow Rate | 0.7 - 1.0 mL/min japsonline.com |

| Detection | UV/Vis Detector at 280 nm cetjournal.it |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

Electrochemical Characterization and Behavior Studies

Electrochemical methods are employed to study the redox behavior of molecules and their interactions at electrode surfaces. For indole derivatives, these techniques are frequently used to evaluate their efficacy as corrosion inhibitors. researchgate.netmdpi.com

Potentiodynamic Polarization Studies

Potentiodynamic polarization studies are used to investigate the corrosion behavior of a metal in the presence and absence of an inhibitor. jept.de By scanning the potential of a working electrode (e.g., steel) and measuring the resulting current, a Tafel plot is generated. From this plot, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. stfc.ac.uk

When an indole derivative like 5-(benzyloxy)-3H-indole is introduced into a corrosive medium, it can adsorb onto the metal surface, inhibiting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net A shift in Ecorr and a significant reduction in icorr indicate effective corrosion inhibition. Compounds that affect both anodic and cathodic branches of the polarization curve are classified as mixed-type inhibitors. mdpi.comjept.de The inhibition efficiency (%IE) can be calculated from the icorr values.

Table 3: Representative Data from Potentiodynamic Polarization Studies of Indole Derivatives as Corrosion Inhibitors This table illustrates the type of data obtained for indole derivatives, which would be analogous to a study involving 5-(benzyloxy)-3H-indole.

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%IE) | Inhibitor Type |

| Blank (e.g., 0.5 M H₂SO₄) | -450 | 500 | N/A | N/A |

| Low Concentration | -440 | 150 | 70% | Mixed mdpi.com |

| Medium Concentration | -435 | 75 | 85% | Mixed mdpi.com |

| High Concentration | -430 | 40 | 92% | Mixed mdpi.com |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. derpharmachemica.com It works by applying a small amplitude AC potential over a range of frequencies and measuring the impedance response. The data is often presented as a Nyquist plot. derpharmachemica.com

For corrosion studies involving indole derivatives, the Nyquist plot for an uninhibited metal in an acid solution typically shows a single depressed semicircle, which represents the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the interface. researchgate.netjept.de Upon addition of an effective inhibitor like an indole derivative, the diameter of the semicircle increases, indicating a rise in Rct. This increase signifies that the inhibitor has adsorbed onto the metal surface, forming a protective layer that impedes the charge transfer process associated with corrosion. researchgate.netmdpi.com The Cdl value often decreases as the adsorbed inhibitor molecules displace water molecules at the surface. researchgate.net An equivalent circuit model is used to fit the experimental data and quantify these parameters. mdpi.comderpharmachemica.com

Table 4: Representative Electrochemical Impedance Spectroscopy (EIS) Parameters for Indole Derivatives as Corrosion Inhibitors This table shows typical parameters derived from EIS analysis for indole derivatives in a corrosive environment.

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%IE) |

| Blank (e.g., 0.5 M H₂SO₄) | 50 | 120 | N/A |

| Low Concentration | 200 | 80 | 75.0% |

| Medium Concentration | 450 | 65 | 88.9% |

| High Concentration | 850 | 50 | 94.1% |

Adsorption Behavior on Material Surfaces

While direct studies on 5-(benzyloxy)-3H-indole are not presently available, research on the closely related compound, 5-benzyloxy-6-methoxyindole (B15843), provides significant insights into how such molecules interact with metallic surfaces. A study investigating its effect as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid solution revealed that the molecule adsorbs onto the steel surface, forming a protective layer. researchgate.net

The adsorption of 5-benzyloxy-6-methoxyindole on the mild steel surface was found to obey the Langmuir adsorption isotherm. researchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface, where the adsorption process is a key step in the inhibition mechanism. The study utilized electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods to characterize this behavior. researchgate.net

The efficiency of the inhibition, which is directly related to the surface coverage (θ), was found to increase with the concentration of the inhibitor, reaching a maximum of approximately 91% at a concentration of 5x10⁻³ M. researchgate.net This indicates a strong interaction between the indole derivative and the steel surface. Potentiodynamic polarization measurements suggested that the compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net

Molecular modeling through Monte Carlo simulations was also employed to further understand the adsorption mechanism at a molecular level. These simulations help in evaluating the structural, electronic, and reactivity parameters of the indole derivative in relation to its effectiveness as a corrosion inhibitor. researchgate.net The presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings in the 5-benzyloxy-6-methoxyindole molecule are believed to play a crucial role in its adsorption onto the metal surface. These features facilitate the donation of electrons to the vacant d-orbitals of the iron atoms, leading to the formation of a coordinate bond. researchgate.net

Interactive Data Table: Adsorption Characteristics of 5-Benzyloxy-6-methoxyindole on Mild Steel

| Concentration (M) | Inhibition Efficiency (%) from EIS | Inhibition Efficiency (%) from Polarization | Surface Coverage (θ) |

| 1x10⁻³ | 85.2 | 84.9 | 0.852 |

| 5x10⁻⁴ | 78.6 | 78.1 | 0.786 |

| 1x10⁻⁴ | 69.4 | 68.7 | 0.694 |

| 5x10⁻⁵ | 61.3 | 60.5 | 0.613 |

| 1x10⁻⁵ | 52.1 | 51.8 | 0.521 |

| 5x10⁻³ | 91.0 | 90.8 | 0.910 |

This detailed investigation of 5-benzyloxy-6-methoxyindole underscores the potential for 5-(benzyloxy)-3H-indole to exhibit significant adsorption on metallic surfaces, driven by its structural and electronic properties. Future research specifically targeting 5-(benzyloxy)-3H-indole is necessary to confirm and quantify its unique adsorption behavior on various material surfaces.

Computational and Theoretical Investigations of 5 Benzyloxy 3h Indole

Molecular Docking Studies of 5-(Benzyloxy)-3H-indole and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as 5-(benzyloxy)-3H-indole derivatives, to the active site of a target receptor.

Molecular docking studies have been instrumental in evaluating the inhibitory potential of indole (B1671886) analogues against various enzymatic and receptor targets. The benzyloxy moiety, in particular, has been noted for its significant role in the binding modes of various ligands. nih.gov

Tyrosinase: This enzyme is a key target in addressing hyperpigmentation. Docking studies of N-benzyl indole-based thiosemicarbazones have been performed to investigate their anti-tyrosinase potential. nih.gov These studies help in understanding how the indole scaffold and its substituents interact with the enzyme's active site, which is crucial for designing compounds for cosmetic and medicinal applications. nih.govmdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical targets in the management of Alzheimer's disease. researchgate.net Docking analyses of various indole derivatives have revealed key interactions within the catalytic active site (CAS) of these enzymes. nih.gov For instance, some analogues are predicted to fit within the AChE's active site, establishing significant interactions with key amino acid residues. nih.govdergipark.org.tr The dual inhibition of both AChE and BuChE is a sought-after characteristic for potential Alzheimer's therapies. researchgate.net

Histone Deacetylases (HDACs): HDACs are a class of enzymes involved in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. nih.gov Docking studies of indole-containing compounds, such as N-(2-aminophenyl)-1H-indole-6-carboxamide derivatives, have been used to explore their binding modes and selectivity for different HDAC isoforms. nih.gov These computational models help identify key interactions with the zinc ion in the active site and surrounding amino acid residues, guiding the design of potent and selective HDAC inhibitors. researchgate.net

Serotonin (B10506) Receptors: Serotonin (5-HT) receptors and the serotonin transporter (SERT) are major targets for treating neurological and psychiatric disorders like depression and anxiety. nih.govnih.govnih.gov Docking studies have been performed on various indole compounds to predict their binding affinities and modes with different 5-HT receptor subtypes. researchgate.netresearchgate.net These analyses have shown that the indole nucleus can form critical interactions, and substitutions on the ring system significantly influence binding affinity and selectivity. nih.gov

| Target Receptor/Enzyme | Indole Analogue Class | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Tyrosinase | N-benzyl indole-based thiosemicarbazones | Investigated inhibition potential and interaction with the enzyme's active site. | nih.gov |

| Cholinesterases (AChE/BuChE) | Donepezil analogues with indole-like scaffolds | Predicted binding within the catalytic active site, showing potential as inhibitors for Alzheimer's disease. | dergipark.org.tr |

| Histone Deacetylases (HDACs) | N-(2-aminophenyl)-1H-indole-6-carboxamide | Explored binding modes and selectivity for HDAC3 isoform, highlighting key interactions. | nih.gov |

| Serotonin Receptors (5-HT) | 3-(N-alkyl/aryl piperidyl) indoles | Showed significant interaction with 5-HT and H1 receptors, suggesting potential for neurological applications. | researchgate.net |

A critical component of molecular docking is the scoring function, a mathematical model used to estimate the binding affinity between a ligand and its receptor. wikipedia.org This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol), helps in ranking different compounds and prioritizing them for further experimental testing. A more negative score typically indicates a stronger predicted binding. wikipedia.org

There are several classes of scoring functions:

Force-Field-Based Scoring Functions: These functions use classical molecular mechanics energy terms, such as van der Waals and electrostatic interactions, to calculate the binding energy. h-its.org

Empirical Scoring Functions: These are derived by fitting coefficients of various energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic effects) to experimentally determined binding affinities of a training set of protein-ligand complexes. h-its.org

Knowledge-Based Scoring Functions: These functions derive statistical potentials from the frequency of atom-pair interactions observed in databases of known protein-ligand structures.

The ability of a scoring function to accurately predict binding affinity is often referred to as its "scoring power," while its capacity to distinguish true binders from inactive decoys is its "screening power". nih.gov The choice of scoring function is crucial for the reliability of docking results and the successful identification of promising lead compounds. researchgate.net

Molecular docking not only predicts binding affinity but also provides a detailed, three-dimensional model of the ligand within the receptor's binding site. This allows for the precise identification of key intermolecular interactions that stabilize the complex. For indole-based compounds, several types of interactions are consistently observed:

Hydrogen Bonding: This is a critical interaction where a hydrogen atom is shared between two electronegative atoms (like oxygen or nitrogen). In docking studies of indole analogues, hydrogen bonds are frequently predicted between the indole N-H group or substituents and polar residues in the receptor's active site. nih.gov For example, docking of certain inhibitors into the serotonin transporter revealed key hydrogen bonds with residues like TYR95. researchgate.net

π-π Stacking: This non-covalent interaction occurs between aromatic rings. The indole ring of 5-(benzyloxy)-3H-indole and its analogues is well-suited for π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. researchgate.net Studies on cholinesterase inhibitors have shown that such π-π interactions with Trp residues in the active site are vital for binding. nih.gov

Hydrophobic Interactions: The nonpolar regions of the ligand, such as the benzyl (B1604629) and indole rings, often engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex. researchgate.net

These predicted interactions provide a structural basis for a compound's activity and can guide rational modifications to enhance potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. nih.gov

For indole derivatives, MD simulations have been used to:

Assess Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can determine if the ligand remains stably bound in the active site or if it drifts away. The stability is often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time. mdpi.comnih.gov

Refine Docking Poses: MD simulations can refine the initial binding pose obtained from docking, allowing the ligand and protein to mutually adjust for a more energetically favorable conformation.

Analyze Interaction Persistence: These simulations can track the persistence of key interactions, like hydrogen bonds, identified in docking studies, providing a more accurate picture of their importance for binding. nih.gov

MD simulations, often coupled with advanced binding free energy calculation methods like MM/GBSA and MM/PBSA, provide a more rigorous assessment of binding affinity and stability than docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. ijper.orgijper.org This relationship is then used to predict the activity of new, unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) methods consider the 3D properties of molecules to explain their biological activity. These methods require the alignment of the set of molecules under study. jmaterenvironsci.com Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. It then uses statistical methods, such as Partial Least Squares (PLS), to correlate variations in these fields with changes in biological activity. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.gov

The results of 3D-QSAR studies are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a map might show that a bulky, electropositive group in a specific region is favorable for activity, guiding the design of more potent analogues. jmaterenvironsci.com Such studies have been successfully applied to various series of indole derivatives to elucidate the structural requirements for their activity as inhibitors of different targets. nih.govnih.govmdpi.comresearchgate.net

| Indole Analogue Series | Target | 3D-QSAR Model | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Indole/Isatin Derivatives | Aβ Aggregation | Atom-based 3D-QSAR | q² = 0.596, r²_ext = 0.695 | mdpi.com |

| Indole Derivatives | Pim-1 Kinase | CoMFA/CoMSIA | CoMFA: q²=0.524, r²=0.982; CoMSIA: q²=0.586, r²=0.974 | nih.gov |

| Indolylpropylpiperazines | SERT | CoMFA/CoMSIA | CoMFA: q²=0.625, r²_ncv=0.967; CoMSIA: q²=0.523, r²_ncv=0.959 | nih.gov |

| Indole Analogues | sPLA2 | 3D-QSAR | Model developed to correlate physicochemical descriptors with inhibitory activity. | researchgate.net |

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a crucial technique in computational drug design for identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Generation of a Pharmacophore Model:

The generation of a pharmacophore model for a compound like 5-(benzyloxy)-3H-indole would typically follow one of two paths:

Ligand-Based Pharmacophore Modeling: This approach is utilized when a set of molecules with known biological activity against a specific target is available. The molecules are superimposed to identify the common chemical features that are essential for their activity. Given the lack of a known set of active compounds for which 5-(benzyloxy)-3H-indole would be a lead, this method is not currently applicable.

Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, a pharmacophore model can be generated by analyzing the key interactions between the target and a bound ligand. In the absence of a known biological target for 5-(benzyloxy)-3H-indole, this method is also not feasible at present.

Validation of a Pharmacophore Model:

Once a pharmacophore model is generated, it must be validated to ensure its predictive power. Common validation methods include:

Test Set Validation: A set of molecules with known activities (both active and inactive) that were not used in the model generation is screened against the pharmacophore. A valid model should be able to identify a high percentage of the active molecules while excluding the inactive ones.

Decoy Set Validation: The pharmacophore model is used to screen a large database of molecules with diverse structures (a decoy set) along with the known active compounds. A robust model will show a high enrichment factor, meaning it preferentially identifies the active molecules over the decoys.

Fischer's Randomization Test: This statistical method involves generating multiple random pharmacophore models using the same input data. The original model is considered statistically significant if it is superior to the randomly generated models.

Due to the absence of specific biological activity data and a defined target for 5-(benzyloxy)-3H-indole, no pharmacophore models have been generated or validated for this specific compound.

Theoretical Calculations of Molecular Properties

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Frontier Molecular Orbitals)

Theoretical calculations, particularly those based on density functional theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. These calculations can provide insights into the distribution of electrons within a molecule and identify regions that are susceptible to chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO):

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. These orbitals are critical in determining the chemical reactivity of a molecule.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO: The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting a higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap is associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

While no specific DFT calculations for 5-(benzyloxy)-3H-indole have been published, we can present a hypothetical table of electronic reactivity descriptors. These values are for illustrative purposes and are not the result of actual calculations on 5-(benzyloxy)-3H-indole.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.80 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.60 |

| Ionization Potential | IP | -EHOMO | 5.80 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Global Hardness | η | (IP - EA) / 2 | 2.30 |

| Global Softness | S | 1 / (2η) | 0.217 |

| Electronegativity | χ | (IP + EA) / 2 | 3.50 |

| Chemical Potential | μ | -(IP + EA) / 2 | -3.50 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.66 |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the conformation of a molecule with the lowest potential energy, which corresponds to its most stable three-dimensional structure.

A conformational analysis of 5-(benzyloxy)-3H-indole would involve systematically rotating the key rotatable bonds and calculating the potential energy for each conformation. This would allow for the identification of the global energy minimum (the most stable conformer) and any local energy minima.

While no specific conformational analysis of 5-(benzyloxy)-3H-indole has been reported, a study on the crystal structure of a related compound, 5-Benzyloxy-3-methyl-1-tosyl-1H-indole , provides some insight. In this molecule, the benzyl group adopts a synclinal geometry with respect to the indole ring, with a dihedral angle of 59.95(4)°. This suggests that a non-planar arrangement of the benzyloxy group relative to the indole core is energetically favorable, likely to minimize steric hindrance.

An energy minimization calculation for 5-(benzyloxy)-3H-indole would typically be performed using molecular mechanics force fields or more accurate quantum mechanical methods. The goal would be to find the set of atomic coordinates that corresponds to the lowest point on the potential energy surface.

Below is a hypothetical data table summarizing the results of a conformational analysis and energy minimization study. The dihedral angles and relative energies are for illustrative purposes only.

| Conformer | Dihedral Angle (CAr-O-CH2-CPh) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 0.00 | 75.2 |

| 2 | 180 | 1.50 | 10.1 |

| 3 | -60 | 0.00 | 14.7 |

Structure Activity Relationship Studies and Derivative Design

Impact of Substitution Patterns on Biological Activity and Binding

The biological activity and binding affinity of molecules derived from the 5-(benzyloxy)-3H-indole scaffold are profoundly influenced by the nature and position of various substituents on the indole (B1671886) ring system.

The indole nitrogen (N-1) serves as a critical position for modification to modulate the pharmacological profile of 5-benzyloxyindole (B140440) derivatives. The introduction of bulky aromatic groups, such as benzyl (B1604629) or benzoyl moieties, has been shown to yield compounds with significant therapeutic potential. For instance, starting from 1-benzyl- and 1-benzoyl-3-bromoacetyl indoles, a variety of heterocyclic derivatives have been synthesized. nih.govresearchgate.net Among these, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline displayed potent anticancer efficacy, achieving 100% tumor growth suppression in ovarian cancer xenograft models. nih.govresearchgate.net Further studies have shown that N-1 benzylation of indole-3-carbaldehyde, followed by conversion to thiosemicarbazones at the C-3 position, can produce effective tyrosinase inhibitors. rsc.org This position is also a key site for creating prodrugs; N-1 acylation with groups like acetyl or t-butyloxycarbonyl can be used to improve the metabolic stability and bioavailability of 5-HT1 receptor agonists. google.com

Table 1: Biological Activity of N-1 Substituted Indole Derivatives

| N-1 Substituent | C-3 Moiety | Target/Activity | Reference |

|---|---|---|---|

| Benzyl | 2-Chloro-quinoxaline | Anticancer (Ovarian) | nih.govresearchgate.net |

| Benzyl | Thiosemicarbazone | Tyrosinase Inhibition | rsc.org |

| Benzoyl | Heterocyclic derivatives | Antimicrobial, Anticancer | nih.govresearchgate.net |

The C-2 position of the indole ring is crucial for directing the selectivity of certain derivatives, particularly as inhibitors of monoamine oxidase (MAO). Research has demonstrated that the selective MAO-B inhibition conferred by the C-5 benzyloxy group is contingent upon the attachment of the side-chain at the C-2 position. nih.gov When the side-chain is moved to the C-3 position, both the selectivity and affinity for MAO-B are altered. nih.gov

A prime example is N-(2-propynyl)-2-(5-benzyloxyindol)methylamine, known as FA-73, which is a potent and selective irreversible "suicide" inhibitor of MAO-B. nih.gov Its selectivity for MAO-B is approximately 1066-fold greater than for MAO-A, making it significantly more selective than the established inhibitor L-deprenyl. nih.gov This highlights the critical interplay between the C-2 side chain and the C-5 benzyloxy group in achieving specific biological targeting. nih.gov

Table 2: Comparative MAO Inhibition of a C-2 Substituted Derivative

| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Selectivity (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| FA-73 | 800 ± 60 | 0.75 ± 0.15 | 1066 | nih.gov |

The C-3 position is a versatile site for introducing a wide range of functional groups to impart diverse biological activities. One notable example is 5-benzyloxyindole-3-acetic acid (5B3A), which has been incorporated as an axial ligand in platinum(IV) complexes. mdpi.com This functionalization strategy aims to create novel metal-based anticancer drugs with enhanced properties by providing an additional mode of action against cancer cells. mdpi.com

Furthermore, the C-3 position can be used as an anchor point for constructing more complex heterocyclic systems. Derivatives synthesized from 1-substituted-3-bromoacetyl indoles have demonstrated both antimicrobial and anticancer activities. nih.govresearchgate.net For example, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones were among the most active compounds against various bacteria, including P. aeruginosa and S. aureus. nih.govresearchgate.net The natural product Indole-3-carbinol, while lacking the C-5 benzyloxy group, further underscores the significance of C-3 functionalization, as it exhibits anti-atherogenic, antioxidant, and anti-inflammatory properties. nih.gov

The benzyloxy group at the C-5 position is a critical determinant for the biological activity of many indole derivatives, particularly in the context of monoamine oxidase inhibition. nih.gov Its presence is pivotal for conferring high potency and selectivity for MAO-B. nih.gov Studies have shown that the introduction of a C-5 benzyloxy group can cause a switch in selectivity from MAO-A to MAO-B inhibition. nih.gov

This effect is attributed to the increased molecular hydrophobicity imparted by the benzyloxy substituent, which is consistent with the environment of the MAO-B active site. nih.gov The importance of this group is highly position-dependent; its ability to direct MAO-B selectivity is observed only when the active side-chain is located at the C-2 position of the indole ring. nih.gov This structure-activity relationship is crucial for the design of new, selective non-amphetamine-like MAO-B inhibitors for potential therapeutic use in neurological disorders. nih.gov The principle of using a benzyloxy group to enhance MAO-B inhibition has also been successfully applied to other molecular scaffolds, such as chalcones. nih.gov

Rational Design of Hybrid Molecules and Prodrugs

The 5-(benzyloxy)-3H-indole scaffold serves as a valuable building block in advanced drug design strategies, including the creation of hybrid molecules that act on multiple targets and prodrugs designed to improve pharmacokinetic properties.

Multitarget-Directed Ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets, a strategy particularly relevant for complex multifactorial diseases like Alzheimer's. nih.gov The design principle involves the strategic combination of two or more distinct pharmacophores into one hybrid molecule.

This approach has been applied using the 5-benzyloxyindole core. Researchers have designed and synthesized hybrid compounds by linking a derivative of 5-benzyloxyindole with pharmacophores from existing drugs. nih.gov A notable example is a hybrid of N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine and donepezil, which was developed as a multipotent agent capable of inhibiting both cholinesterases and monoamine oxidases, two key targets in Alzheimer's disease therapy. nih.gov This rational design strategy aims to address different aspects of the disease pathology with a single molecule. nih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo. nih.gov This strategy is employed to overcome undesirable properties of the parent drug, such as poor stability, low bioavailability, or lack of site specificity. google.comijpcbs.com

The 5-benzyloxyindole scaffold has been successfully integrated into prodrug designs.

5-HT1 Receptor Agonist Prodrugs : A series of indole derivatives have been designed as prodrugs for 5-HT1-like receptor agonists. google.com By acylating the indole nitrogen (N-1), compounds are created that have little activity themselves but are metabolized in vivo to release the active drug. This approach was shown to improve metabolic stability and absorption, indicating that the prodrugs could be more efficiently absorbed than the active parent compound. google.com

Development of Indole-Based Prodrug Scaffolds

The indole nucleus, a privileged scaffold in medicinal chemistry, serves as a versatile framework for the design of prodrugs, which are inactive precursors that are metabolized into active drugs in vivo. The 5-benzyloxyindole moiety, in particular, has been successfully incorporated into prodrug strategies to enhance therapeutic efficacy and overcome limitations of existing drugs. A notable application of this scaffold is in the development of next-generation platinum-based anticancer agents.

Kinetically inert platinum(IV) complexes have been developed as prodrugs to mitigate the side effects and resistance associated with traditional platinum(II) drugs like cisplatin and oxaliplatin. In this strategy, the Pt(IV) center has two axial positions available for ligand conjugation, which are cleaved under the reducing conditions inside cancer cells to release the active Pt(II) agent and the axial ligands. By attaching bioactive molecules to these positions, the resulting prodrug can exhibit a synergistic or multi-modal therapeutic effect.

Researchers have synthesized and characterized several platinum(IV) prodrugs by incorporating 5-benzyloxyindole-3-acetic acid as an axial ligand. This specific indole derivative was chosen for its own bioactive properties, including the ability to induce the production of reactive oxygen species (ROS) and inhibit histone deacetylase (HDAC), both of which are valuable mechanisms in cancer therapy. nih.govfrontiersin.org

The resulting Pt(IV) prodrugs, which feature the 5-benzyloxyindole-3-acetic acid moiety, have demonstrated significantly enhanced anticancer activity across multiple human cell lines compared to conventional platinum drugs. nih.gov For instance, the complex designated 56-5B3A showed exceptional potency, with GI₅₀ values (concentration causing 50% growth inhibition) ranging from 1.2 to 150 nM in various cancer cell lines. nih.gov The enhanced activity is attributed to the dual action of the released cytotoxic platinum core and the bioactive indole ligand within the tumor microenvironment. This approach confirms that these Pt(IV) complexes function as prodrugs and highlights the potential of the 5-benzyloxyindole scaffold in creating highly potent, targeted anticancer therapeutics. nih.gov

Comparative Studies with Structural Analogs and Isosteres

The biological activity of indole-based compounds is highly sensitive to their structural configuration. Comparative studies involving structural analogs and isosteres of the 5-benzyloxyindole scaffold are crucial for understanding structure-activity relationships (SAR) and optimizing drug candidates for improved potency, selectivity, and pharmacokinetic properties. These studies often involve modifying the substitution patterns on the indole ring or replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties. cambridgemedchemconsulting.com

| Compound Linkage | Relative Binding Affinity | Relative Antiviral Activity |

|---|---|---|

| 6–6′ | Baseline | Baseline |

| 5–6′ | 3–4 times less active | 4–20 times less active |

| 6–5′ | 3–4 times less active | 4–20 times less active |

| 5–5′ | 3–4 times less active | 4–20 times less active |

This data underscores the critical role of the substitution pattern on the indole benzene (B151609) ring, where even a slight shift from position 6 to 5 can lead to a dramatic loss of biological function in this specific scaffold.

Furthermore, replacing a carbon atom in the indole ring with a nitrogen atom to create aza-analogs can significantly impact a molecule's properties. In a series of Cdc7 kinase inhibitors, it was found that introducing a nitrogen atom at the 7-position (7-azaindole) or the 5-position (5-azaindole) of the core indole scaffold led to improved metabolic stability. cambridgemedchemconsulting.com This highlights how isosteric replacement of the indole ring itself can be a valuable tactic for enhancing drug-like properties without compromising affinity.

| Scaffold | Observed Property Change |

|---|---|

| Indole | Baseline metabolic stability |

| 5-Azaindole | Improved metabolic stability |

| 7-Azaindole | Improved metabolic stability and affinity |

These comparative studies demonstrate that while the 5-benzyloxyindole scaffold provides a valuable starting point for drug design, its biological activity is finely tuned by the precise placement of substituents and the nature of its core heterocyclic structure. Both minor positional changes of substituents and major bioisosteric replacements of the indole nucleus are powerful tools for modulating the pharmacological profile of these compounds.

Emerging Research Directions and Future Perspectives for 5 Benzyloxy 3h Indole

Integration of Artificial Intelligence and Machine Learning in Compound Design